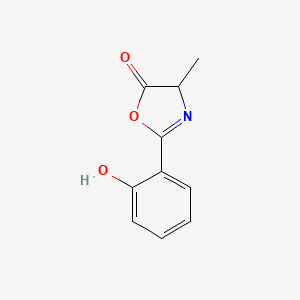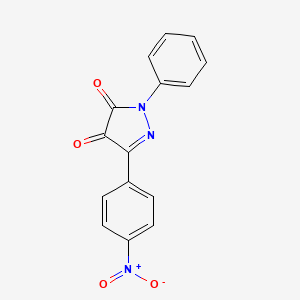
4'-Methyl-2-(1-pyrrolidinylimino)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone is an organic compound that features a pyrrolidine ring attached to an imino group, which is further connected to a p-tolyl group through an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone typically involves the reaction of p-tolyl ethanone with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
p-Tolyl ethanone+PyrrolidineCatalyst2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone
Industrial Production Methods
In an industrial setting, the production of 2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the p-tolyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine or p-tolyl derivatives.
Scientific Research Applications
2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The pyrrolidine ring and p-tolyl group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-ylimino)-1-phenylethanone: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(Pyrrolidin-1-ylimino)-1-(m-tolyl)ethanone: Similar structure but with a m-tolyl group instead of a p-tolyl group.
2-(Pyrrolidin-1-ylimino)-1-(o-tolyl)ethanone: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone is unique due to the presence of the p-tolyl group, which can influence the compound’s electronic properties and reactivity. The position of the methyl group in the p-tolyl moiety can affect the compound’s interactions with other molecules, making it distinct from its ortho- and meta-tolyl analogs.
Properties
CAS No. |
25555-20-8 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
(2E)-1-(4-methylphenyl)-2-pyrrolidin-1-yliminoethanone |
InChI |
InChI=1S/C13H16N2O/c1-11-4-6-12(7-5-11)13(16)10-14-15-8-2-3-9-15/h4-7,10H,2-3,8-9H2,1H3/b14-10+ |
InChI Key |
MOBDBLHEYROYRS-GXDHUFHOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=N/N2CCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=NN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate](/img/structure/B15208636.png)
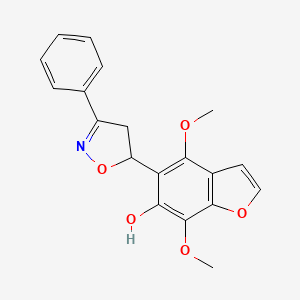

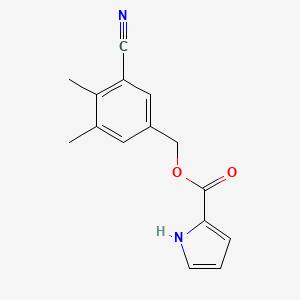

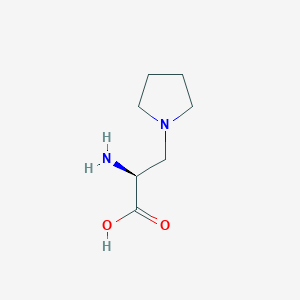
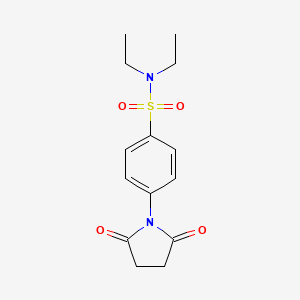
![Dicyclohexyl((6S,7S,12aR)-12-methoxy-6,7-dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B15208692.png)
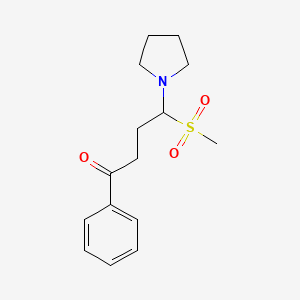
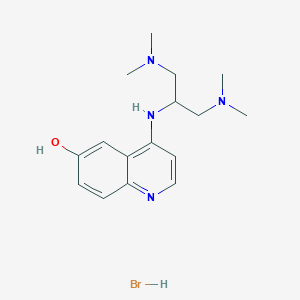
![[(7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15208718.png)
![5(4H)-Oxazolone, 4-[(4-chlorophenyl)methylene]-2-(4-nitrophenyl)-](/img/structure/B15208724.png)
